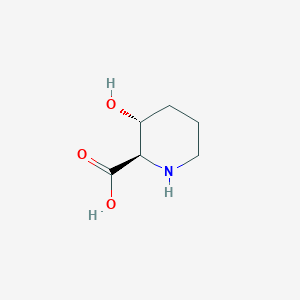

(2R,3R)-3-Hydroxypiperidin-2-carbonsäure

Übersicht

Beschreibung

Trans-3-Hydroxypipecolic acid is a nonproteinogenic cyclic alpha-amino acid found in many natural and synthetic compounds with medicinal significance. It has been the subject of various synthetic methods due to its relevance in pharmaceuticals.

Synthesis Analysis

- Stereoselective Synthesis : Utilizing D-serine as a chiral template, efficient routes to cis- and trans-3-hydroxypipecolic acids in enantiopure form have been developed. The syntheses involve chelation-controlled addition of a homoallyl Grignard reagent and zinc borohydride-mediated reduction for high stereoselectivity (Liang & Datta, 2005).

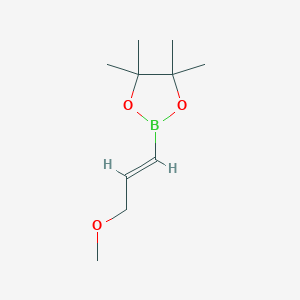

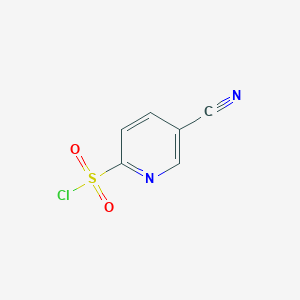

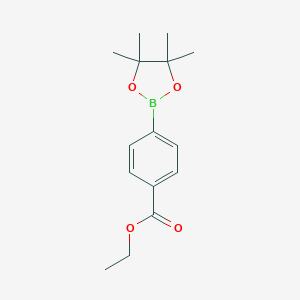

- Alternative Syntheses : Various methods include using O-protected methyl mandelate as a chiral source, Rh-catalyzed cyclohydrocarbonylation, Suzuki–Miyaura reaction, and enzymatic processes (Haddad & Larchevěque, 2001), (Chiou et al., 2010), (Begliomini et al., 2014).

Molecular Structure Analysis

- Conformational Insights : X-ray crystallographic analysis reveals specific conformational characteristics of trans-3-hydroxypipecolic acid and its derivatives, aiding in understanding its molecular interactions and behavior (Chiou et al., 2010).

Chemical Reactions and Properties

- Chemical Behavior : Trans-3-Hydroxypipecolic acid's structure allows for various chemical reactions, particularly in synthesizing pharmaceutical compounds. Its cyclic amino acid structure makes it a versatile building block for synthetic chemistry (Liang & Datta, 2005).

Physical Properties Analysis

- Structural Characteristics : The physical properties, including crystalline structure, melting point, and solubility, are influenced by its molecular configuration and functional groups. These properties are critical in pharmaceutical formulation and synthesis (Chiou et al., 2010).

Wissenschaftliche Forschungsanwendungen

Synthese von biologisch aktiven Verbindungen

trans-3-Hydroxypipecolsäure: ist ein entscheidendes Zwischenprodukt bei der Synthese verschiedener biologisch aktiver Verbindungen. Seine Struktur ist entscheidend für die Produktion von Immunsuppressiva, Enzymhemmern und Antikrebs- oder Anti-HIV-Mitteln . Die Fähigkeit der Verbindung, als konformationsbeschränkte α-Amino-β-Hydroxysäure zu dienen, macht sie wertvoll bei der Synthese von Peptidomimetika, die die Struktur von Peptiden nachahmen und biologische Prozesse modulieren können .

Produktion von Antibiotika

Diese Verbindung ist eine wichtige strukturelle Komponente des Tetrapeptid-Antibiotikums GE81112, das breite antimikrobielle Eigenschaften und die einzigartige Fähigkeit zur Hemmung der bakteriellen Translationsinitiierung aufweist . Das Antibiotikum ist aufgrund seines Potenzials zur Behandlung verschiedener bakterieller Infektionen Gegenstand erheblicher Aufmerksamkeit.

Enzymatische Katalyse

trans-3-Hydroxypipecolsäure: kann durch Biokatalyse hergestellt werden, die eine umweltfreundliche Alternative zur chemischen Synthese darstellt. Dieses Verfahren verwendet mikrobielle Fermentation und enzymatische Katalyse und bietet Einfachheit, Stereoselektivität und milde Reaktionsbedingungen . Es ist besonders nützlich im Kontext der nachhaltigen Chemie, wo die Umweltauswirkungen von Produktionsprozessen ein wichtiges Anliegen sind.

Alkaloidsynthese

Das Gerüst der Verbindung findet sich in vielen Alkaloiden, die natürlich vorkommende organische Verbindungen sind, die ausgeprägte physiologische Wirkungen auf den Menschen haben . Alkaloide haben ein breites Spektrum an pharmakologischen Aktivitäten und werden in der Medizin unter anderem für ihre analgetischen, antimalariellen und Antiasthma-Eigenschaften eingesetzt.

Produktion von nicht-ribosomalen Peptiden

trans-3-Hydroxypipecolsäure: ist an der Produktion von nicht-ribosomalen Peptiden beteiligt, die eine Klasse von Peptid-Sekundärmetaboliten sind, die von Bakterien und Pilzen produziert werden . Diese Peptide haben vielfältige Strukturen und ein breites Spektrum an biologischen Aktivitäten, was sie wichtig in der Wirkstoffforschung und synthetischen Biologie macht.

Chirale Bausteine in der organischen Synthese

Aufgrund ihres chiralen Charakters dient trans-3-Hydroxypipecolsäure als chiraler Baustein in der organischen Synthese. Sie kann verwendet werden, um Chiralität in synthetische Moleküle einzubringen, was für die Aktivität vieler Medikamente und biologisch aktiver Moleküle entscheidend ist .

Forschung zur mikrobiellen Pathogenese

Die Oxylipin-Form von trans-3-Hydroxypipecolsäure wurde im Kontext der mikrobiellen Pathogenese untersucht. Obwohl das Wissen in diesem Bereich begrenzt ist, ist die Rolle der Verbindung im Lebenszyklus und der Virulenz von Krankheitserregern Gegenstand laufender Forschung .

Konformationsstudien in der medizinischen Chemie

trans-3-Hydroxypipecolsäure: wird in Konformationsstudien verwendet, um die dreidimensionale Anordnung von Atomen in biologisch aktiven Molekülen zu verstehen. Dieses Verständnis ist entscheidend für die Entwicklung neuer Medikamente und Therapeutika .

Biochemische Analyse

Biochemical Properties

The compound plays a significant role in biochemical reactions. It is involved in the metabolism of lysine, where it is synthesized from lysine through a series of enzymatic reactions . The enzymes involved in these reactions include lysine α-oxidase and Δ1-piperideine-2-carboxylase reductase . The interactions between (2R,3R)-3-hydroxypiperidine-2-carboxylic acid and these enzymes are crucial for its biosynthesis .

Cellular Effects

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid influences various cellular processes. It has been found to play a role in systemic acquired resistance (SAR) in plants, a type of broad-spectrum disease resistance . It affects cell function by acting as a signal molecule in this process . Its impact on cell signaling pathways, gene expression, and cellular metabolism is significant, contributing to the overall immune response of the plant .

Molecular Mechanism

The molecular mechanism of action of (2R,3R)-3-hydroxypiperidine-2-carboxylic acid involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. It is converted from lysine through a series of enzymatic reactions, involving transamination, cyclization, and isomerization steps . These reactions demonstrate how the compound exerts its effects at the molecular level .

Metabolic Pathways

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid is involved in the metabolic pathway of lysine . The enzymes involved in this pathway include lysine α-oxidase and Δ1-piperideine-2-carboxylase reductase . These enzymes interact with the compound to facilitate its biosynthesis .

Eigenschaften

IUPAC Name |

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMYUQHVJYNDLI-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](NC1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448292 | |

| Record name | trans-3-hydroxypipecolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

176019-04-8 | |

| Record name | (2R,3R)-3-Hydroxy-2-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176019-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-3-hydroxypipecolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

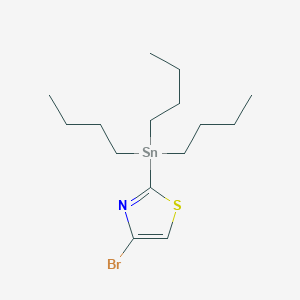

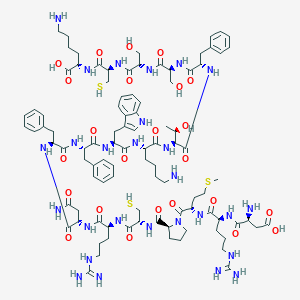

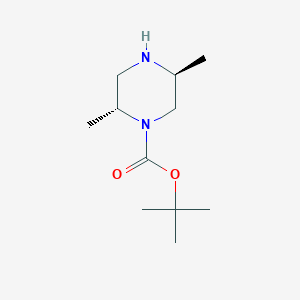

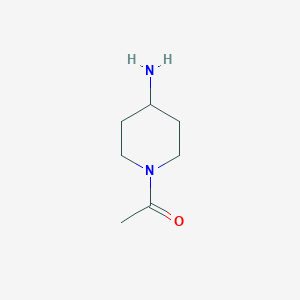

Feasible Synthetic Routes

Q & A

Q1: What makes trans-3-hydroxypipecolic acid significant in chemical synthesis?

A1: Trans-3-hydroxypipecolic acid is a valuable building block in synthesizing various biologically active compounds. Its rigid structure and specific stereochemistry contribute to its utility in medicinal chemistry. []

Q2: What are the common starting materials used in the asymmetric synthesis of trans-3-hydroxypipecolic acid?

A2: Researchers have employed diverse starting materials, including D-serine [], 1,4-butanediol [], and a lactam-derived enol phosphate []. The choice often depends on the desired enantiomer and overall synthetic strategy.

Q3: How is stereochemical control achieved during the synthesis of trans-3-hydroxypipecolic acid?

A3: Stereochemical control is crucial for obtaining the desired isomer. Strategies include Sharpless asymmetric dihydroxylation and epoxidation [], chelation-controlled Grignard addition to serine derivatives [], and lipase-catalyzed kinetic resolution [].

Q4: What are some key reactions employed in the synthesis of trans-3-hydroxypipecolic acid?

A4: Several reactions play key roles, such as Suzuki–Miyaura coupling for introducing specific substituents [], zinc borohydride-mediated reduction for stereoselective formation of amino alcohol precursors [], and ring-opening reactions of epoxides with nitrogen nucleophiles [].

Q5: Are there any advantages to using a chemo-enzymatic approach in the synthesis of trans-3-hydroxypipecolic acid?

A5: Yes, a chemo-enzymatic approach, like the one employing lipase-catalyzed kinetic resolution [], can offer high enantioselectivity under mild reaction conditions, aligning with green chemistry principles.

Q6: Can you elaborate on the significance of the chiral building block mentioned in one of the studies?

A6: A study highlights the development of a chiral building block that enables the scalable synthesis of (-)-trans-3-hydroxypipecolic acid []. This is particularly important for producing sufficient quantities for further research and potential applications.

Q7: Has there been research focusing on synthesizing both cis and trans isomers of 3-hydroxypipecolic acid from a common intermediate?

A7: Yes, a study outlines a stereospecific and flexible route to synthesize both cis- and trans-3-hydroxy-L-pipecolic acids from a shared chiral intermediate []. This approach leverages stereospecific inversion at the C-3 position to access both isomers.

Q8: What is the significance of the research on (-)-swainsonine in the context of trans-3-hydroxypipecolic acid?

A8: One study describes utilizing a trans-3-hydroxypipecolic acid derivative as a precursor for the synthesis of (-)-swainsonine [], indicating its potential application in synthesizing other complex molecules with biological relevance.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile](/img/structure/B66879.png)

![Prop-2-en-1-yl [2-(methylamino)ethyl]carbamate](/img/structure/B66880.png)

![9-Butyl-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B66906.png)

![4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B66908.png)